H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH
Description
H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH is a synthetic tetrapeptide composed of four alternating residues: DL-xiThreonine (xiThr), DL-Lysine (Lys), DL-Proline (Pro), and DL-Lysine. The "DL" designation indicates a racemic mixture of D- and L-stereoisomers for each amino acid. The "xi" prefix in xiThr likely denotes a modified or atypical stereochemical configuration, analogous to allo-Thr (e.g., H-DL-allo-Thr-OH, CAS 144-98-9 ), which is a diastereomer of standard threonine.
Key structural features include:
- DL-Proline: A cyclic imino acid that introduces structural rigidity, often disrupting α-helix or β-sheet formation .
Properties
Molecular Formula |
C21H40N6O6 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-amino-2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H40N6O6/c1-13(28)17(24)19(30)25-14(7-2-4-10-22)20(31)27-12-6-9-16(27)18(29)26-15(21(32)33)8-3-5-11-23/h13-17,28H,2-12,22-24H2,1H3,(H,25,30)(H,26,29)(H,32,33) |
InChI Key |
GOWXMLHORJHYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH with structurally related peptides and amino acids:
Key Observations:
Functional Roles : Lysine residues enhance solubility and cationic character, while proline imposes structural constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
